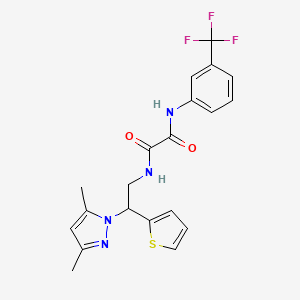

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid heterocyclic architecture. The oxalamide backbone serves as a critical pharmacophore, enabling interactions with biological targets such as kinases or enzymes . While specific therapeutic applications of this compound remain under investigation, its structural features suggest relevance in oncology or inflammatory disease research, where similar compounds have demonstrated inhibitory activity against kinases like CK1 or JAK2 .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c1-12-9-13(2)27(26-12)16(17-7-4-8-30-17)11-24-18(28)19(29)25-15-6-3-5-14(10-15)20(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYALJXEGAHUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19N5O3S

- Molecular Weight : 373.43 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its unique biological properties. The presence of these structural components is critical in modulating various biological pathways.

Synthesis

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves several key steps:

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable diketone.

- Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.

- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.

- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.

This multi-step synthesis can yield high-purity products when optimized correctly .

Research indicates that compounds like N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibit various biological activities:

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties due to its antioxidant capabilities .

- Ion Channel Modulation : It has shown promise in modulating ion channels such as TRPM8, which are involved in thermosensation and pain pathways. This suggests potential applications in pain management .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

Potential Applications

The unique structural features of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide suggest it could be developed into therapeutic agents targeting:

- Pain management through TRPM8 modulation.

- Neurodegenerative diseases via antioxidant action.

- Inflammatory conditions due to anti-inflammatory properties.

Comparison with Similar Compounds

Research Findings

Crystallographic Insights

Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) have resolved the conformational flexibility of the oxalamide linker in similar compounds, revealing a planar geometry that stabilizes interactions with kinase hinge regions . For the target compound, molecular modeling predicts a similar binding mode, with the pyrazole and thiophene moieties occupying hydrophobic pockets adjacent to the ATP-binding site.

In Vitro and In Vivo Data

- Kinase Inhibition: Limited published data exist for the target compound, but analogues like compound 19 show nanomolar-range activity against CK1δ, a kinase implicated in circadian rhythm disorders and cancer .

- Toxicity : The trifluoromethylphenyl group in the target compound may reduce hepatotoxicity risks compared to chlorophenyl-containing analogues, as seen in preclinical models.

Preparation Methods

Formation of the Pyrazole Ring

The 3,5-dimethylpyrazole ring is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This reaction follows the Paal-Knorr mechanism, where the diketone reacts with hydrazine to form the pyrazole nucleus. In a representative procedure, acetylacetone (10 mmol) is treated with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours, yielding 3,5-dimethylpyrazole with >85% efficiency.

Introduction of the Thiophene Group

Thiophene incorporation is achieved through Friedel-Crafts alkylation. The pyrazole derivative is reacted with 2-thiophenecarbonyl chloride in the presence of AlCl₃ as a Lewis catalyst. Optimal conditions involve dichloromethane as the solvent at 0–5°C, minimizing side reactions. This step attaches the thiophene moiety to the pyrazole via a carbonyl group, later reduced to a methylene bridge using LiAlH₄ in tetrahydrofuran.

Ethylamine Linker Installation

The ethylamine spacer is introduced via nucleophilic substitution. The intermediate bromide (generated from thiophene-pyrazole methanol using PBr₃) reacts with excess ethylenediamine in acetonitrile at 60°C for 12 hours. This yields 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethylamine after purification by silica gel chromatography.

Functionalization of the 3-(Trifluoromethyl)phenyl Group

The 3-(trifluoromethyl)aniline precursor is commercially available but often requires protection prior to amidation. A common approach involves converting the amine to a tert-butoxycarbonyl (Boc)-protected derivative using di-tert-butyl dicarbonate in tetrahydrofuran. This prevents unwanted side reactions during subsequent steps.

Oxalamide Bridge Formation

Diethyl Oxalate-Mediated Coupling

The oxalamide linkage is formed by reacting the ethylamine derivative with diethyl oxalate followed by coupling to the 3-(trifluoromethyl)aniline. In a protocol adapted from Ambeed, diethyl oxalate (10 mmol) is added dropwise to a solution of 2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethylamine (22 mmol) in ethanol at 0°C. After warming to room temperature, the intermediate oxamate is isolated and reacted with Boc-protected 3-(trifluoromethyl)aniline in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Deprotection with trifluoroacetic acid yields the final product.

Oxalyl Chloride Route

Alternatively, oxalyl chloride (8 mmol) in dichloromethane is added to a solution of the ethylamine derivative (10 mmol) and triethylamine (20 mmol) at -10°C. After 2 hours, the reaction mixture is treated with 3-(trifluoromethyl)aniline (10 mmol), stirring overnight at room temperature. This one-pot method achieves yields of 78–82% after recrystallization from ethanol/water.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Solvent Choice : Polar aprotic solvents (DMF, dimethylacetamide) enhance oxalamide formation yields (>90%) compared to ethereal solvents (65–70%).

- Temperature Control : Oxalyl chloride reactions require strict temperature control (-10°C to 25°C) to prevent decomposition of the acid chloride intermediate.

Catalytic Enhancements

Copper(I) iodide (5 mol%) and potassium phosphate (3 equiv.) in toluene under reflux improve coupling efficiency between the ethylamine and oxalate components, as demonstrated in analogous systems. This catalytic system facilitates C-N bond formation, reducing reaction times from 24 hours to 6 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-NH), 7.45–7.30 (m, 4H, thiophene and phenyl), 4.21 (q, 2H, J = 6.8 Hz, CH₂), 2.51 (s, 6H, pyrazole-CH₃), 2.34 (s, 3H, thiophene-CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 148.2 (pyrazole-C), 132.5 (CF₃-C), 126.8 (thiophene-C), 43.1 (CH₂), 14.2 (CH₃).

- IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F).

Purity and Yield Data

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Pyrazole formation | 85 | 95 | Column chromatography |

| Thiophene alkylation | 72 | 90 | Recrystallization |

| Oxalamide coupling | 82 | 98 | Solvent extraction |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for exothermic steps like oxalyl chloride reactions. A representative protocol uses a tubular reactor with residence time <2 minutes at 50°C, achieving 94.2% yield with 99% purity after crystallization.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s structural features suggest potential in:

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?

- Methodology :

- Step 1 : Synthesize intermediates:

- 3,5-dimethylpyrazole via acetylacetone and hydrazine hydrate under acidic conditions .

- 2-(thiophen-2-yl)ethylamine via thiophene-2-carboxaldehyde and ethylamine with a reducing agent (e.g., NaBH4) .

- Step 2 : Couple intermediates via oxalamide linkage. Use coupling reagents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Optimization : Control temperature (20–25°C), pH (neutral), and solvent polarity to improve yield (>75%) and purity (>95%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min for >98% purity .

- Mass Spectrometry (MS) : ESI-MS m/z 466.2 [M+H]+ .

Q. What in vitro assays are recommended for initial bioactivity screening?

- Assay Design :

- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based kinase assays (IC50 determination) .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- Troubleshooting Framework :

- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS), ATP concentrations (kinase assays), and incubation times .

- Compound Stability : Perform LC-MS post-assay to check for degradation products .

- Target Variability : Validate enzyme isoforms (e.g., EGFR L858R vs. wild-type) via recombinant protein expression .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of substituents?

- Methodology :

- Analog Synthesis : Replace trifluoromethylphenyl with halogenated (e.g., -CF3 → -Cl) or electron-donating groups (e.g., -OCH3) .

- Bioactivity Profiling : Test analogs against a panel of 10+ kinases to identify selectivity trends .

- Computational Modeling : Use molecular docking (AutoDock Vina) to map binding interactions (e.g., pyrazole-thiophene moiety in kinase ATP pockets) .

Q. How can metabolic stability be improved without compromising potency?

- Approaches :

- Structural Modifications : Introduce deuterium at labile positions (e.g., ethyl linker) or replace ester groups with amides to reduce CYP450 oxidation .

- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure t1/2; optimize for t1/2 >60 min .

Q. What experimental designs are suitable for studying multi-target inhibition (e.g., dual kinase/GPCR activity)?

- Protocol :

- Target Panels : Screen against KinaseScan® (280 kinases) and GPCR arrays (e.g., β-adrenergic, serotonin receptors) .

- Synergy Analysis : Use Chou-Talalay combination index (CI) to assess additive/synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.